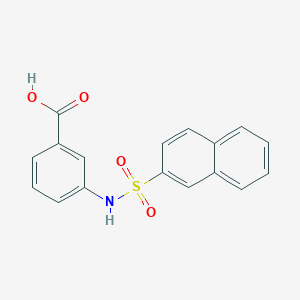

3-(Naphthalene-2-sulfonamido)benzoic acid

Vue d'ensemble

Description

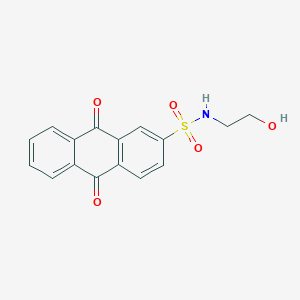

3-(Naphthalene-2-sulfonamido)benzoic acid is a chemical compound with the CAS Number: 186032-64-4 . It has a molecular weight of 327.36 . The IUPAC name for this compound is 3-[(2-naphthylsulfonyl)amino]benzoic acid . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-(Naphthalene-2-sulfonamido)benzoic acid is1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20) . The InChI key is KKLUFCAOPPZISL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-(Naphthalene-2-sulfonamido)benzoic acid is a powder in physical form . The storage temperature is room temperature .Applications De Recherche Scientifique

Life Science Research

3-(Naphthalene-2-sulfonamido)benzoic acid: is utilized in life science research for its potential role in the study of protein interactions and functions. Its unique structure allows it to bind with specific proteins, which can be useful in understanding protein dynamics and enzyme mechanisms .

Material Science

In material science, this compound finds applications in the development of new materials with specific optical or electrical properties. Its aromatic structure could be integral in creating novel polymers or coatings that require specific molecular interactions .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for more complex molecules. Its reactive sulfonamide group can be used to synthesize various derivatives, which can lead to the development of new drugs or organic compounds .

Chromatography

3-(Naphthalene-2-sulfonamido)benzoic acid: can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of equipment and ensures the accuracy of chromatographic methods .

Analytical Research

In analytical research, this compound’s unique absorbance and emission properties make it suitable for use in spectroscopic studies. It can be used to understand the behavior of similar compounds under different conditions .

Proteomics

As a biochemical tool, 3-(Naphthalene-2-sulfonamido)benzoic acid is used in proteomics to study post-translational modifications of proteins. Its ability to interact with specific amino acid residues can help in mapping protein modification sites .

Safety and Hazards

The safety information for 3-(Naphthalene-2-sulfonamido)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

3-(naphthalen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLUFCAOPPZISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

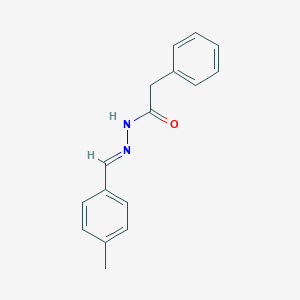

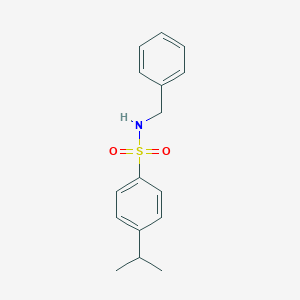

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)